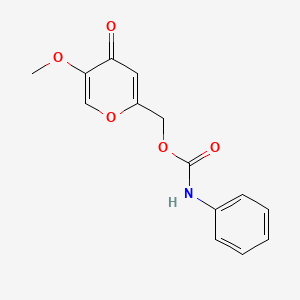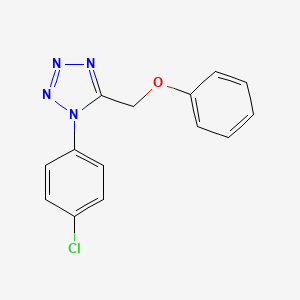![molecular formula C24H29N3O2 B4630375 1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)
1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of related compounds involves multistep processes, including reduction reactions that yield diastereomers with specific configurations. These synthesis processes are crucial for studying polymorphically controlled metabolic processes, as seen in the synthesis of metoprolol's metabolites (Shetty & Nelson, 1988).
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using various analytical techniques. X-ray diffraction analysis, for instance, has been employed to establish configurations around double bonds in synthesized molecules, providing insights into the stereochemistry of complex organic compounds (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds with related structures have been explored, showing a significant degree of stereoselectivity and the potential for the synthesis of diverse derivatives through tandem oxidative aminocarbonylation-cyclization processes (Gabriele et al., 2006). Such reactions are critical for the development of new chemical entities with potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Environmental Phenols Exposure and Health Implications
Exposure Assessment and Health Outcomes
Research indicates widespread exposure to environmental phenols, including bisphenols and parabens, among populations. These chemicals are commonly found in consumer products, leading to ubiquitous human exposure. Studies highlight concerns regarding their estrogenic activity and potential as endocrine disruptors. For instance, investigations into maternal and child exposure levels reveal nearly universal detection of several phenols in urine samples, suggesting continuous exposure through personal care products and other sources (Sakhi et al., 2018).
Biodistribution and Metabolism Studies
Some studies have explored the biodistribution and metabolism of novel compounds in humans and animal models. For example, research on GSK2251052, a novel boron-containing antibiotic, details its pharmacokinetics, including distribution, metabolism, and excretion patterns in humans (Bowers et al., 2013). Such studies are crucial for understanding how new chemical entities behave in biological systems, which could be relevant for assessing the safety and efficacy of chemicals with complex names like the one .
Environmental and Health Monitoring
Research efforts also focus on monitoring environmental phenols in populations and assessing potential health impacts. Studies measuring urinary concentrations of phenols and parabens aim to understand exposure levels, variability, and determinants. These studies often correlate exposure data with health outcomes, such as endocrine disruption or developmental effects in children, to provide insights into the potential risks associated with chemical exposure (Moos et al., 2014).
Eigenschaften
IUPAC Name |
1-[benzyl(methyl)amino]-3-[4-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-27(17-21-6-3-2-4-7-21)18-23(28)19-29-24-11-9-20(10-12-24)14-26-16-22-8-5-13-25-15-22/h2-13,15,23,26,28H,14,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEBFMTYUAKLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(COC2=CC=C(C=C2)CNCC3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Benzyl(methyl)amino]-3-(4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)

![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)

![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)

![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)

![2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4630380.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)